Asimadoline hydrochloride

Descripción general

Descripción

El hidrocloruro de asimadolina es un fármaco experimental que actúa como un agonista del receptor kappa-opioide selectivo periférico. Se ha estudiado su posible uso en el tratamiento del síndrome del intestino irritable debido a su capacidad para aliviar el dolor visceral sin cruzar la barrera hematoencefálica .

Métodos De Preparación

La síntesis del hidrocloruro de asimadolina implica varios pasos, incluida la formación de la estructura central y la funcionalización posteriorLos métodos de producción industrial se centran en optimizar el rendimiento y la pureza al tiempo que garantizan la escalabilidad .

Análisis De Reacciones Químicas

El hidrocloruro de asimadolina experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar el grupo hidroxilo en el anillo de pirrolidina.

Reducción: Las reacciones de reducción se pueden utilizar para modificar el grupo cetona en el compuesto.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .

Aplicaciones Científicas De Investigación

El hidrocloruro de asimadolina ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del síndrome del intestino irritable. Ha mostrado resultados prometedores en ensayos clínicos, demostrando eficacia en la reducción del dolor visceral y la mejora de la motilidad intestinal.

Mecanismo De Acción

El hidrocloruro de asimadolina ejerce sus efectos uniéndose selectivamente a los receptores kappa-opioides, que se encuentran predominantemente en el tracto digestivo. Esta unión inhibe la liberación de neurotransmisores involucrados en la señalización del dolor, lo que reduce el dolor visceral y las molestias. La selectividad periférica del compuesto garantiza que no produce los efectos secundarios del sistema nervioso central comúnmente asociados con otros agonistas opioides .

Comparación Con Compuestos Similares

El hidrocloruro de asimadolina es único en su alta selectividad para los receptores kappa-opioides y su acción periférica. Los compuestos similares incluyen:

Eluxadolina: Otro agonista del receptor kappa-opioide utilizado para tratar el síndrome del intestino irritable.

Fedotozina: Un agonista del receptor kappa-opioide con aplicaciones similares.

Nalfurafina: Un agonista del receptor kappa-opioide utilizado para tratar el prurito.

Trimebutina: Un fármaco con aplicaciones gastrointestinales similares pero diferentes dianas receptoras

El hidrocloruro de asimadolina destaca por su baja penetración a través de la barrera hematoencefálica, minimizando los efectos secundarios del sistema nervioso central y convirtiéndolo en una opción más segura para el uso a largo plazo.

Actividad Biológica

Asimadoline hydrochloride (EMD-61753) is a synthetic compound that acts as a selective agonist for the kappa-opioid receptor (KOR). Its unique pharmacological profile and low blood-brain barrier permeability make it a candidate for treating various gastrointestinal disorders, particularly irritable bowel syndrome (IBS). This article delves into the biological activity of asimadoline, highlighting its receptor interactions, pharmacokinetics, therapeutic potential, and relevant case studies.

Asimadoline exhibits a high affinity for KOR, with an IC50 of approximately 1.2 nM in human recombinant receptors, demonstrating its potency as a kappa-opioid agonist . Unlike other opioid receptors, KOR activation primarily influences peripheral systems, which is beneficial in minimizing central nervous system (CNS) side effects typically associated with mu-opioid receptor agonists.

Receptor Binding and Activity

Asimadoline's selectivity for KOR over mu and delta receptors is significant, with binding ratios indicating approximately 500-fold greater affinity for KOR compared to other opioid receptors . This selectivity results in reduced side effects such as respiratory depression and sedation, common with mu-opioid agonists.

Table 1: Receptor Binding Affinities

| Receptor Type | IC50 (nM) | Selectivity Ratio |

|---|---|---|

| Kappa (KOR) | 1.2 | 1:500 (KOR: MOR:DOR) |

| Mu (MOR) | 600 | - |

| Delta (DOR) | 600 | - |

Pharmacokinetics

Asimadoline demonstrates favorable pharmacokinetic properties. It is well-absorbed when administered orally, with peak plasma concentrations occurring between 0.5 to 2 hours post-administration. The absolute bioavailability is estimated to be between 40-50% .

Half-Life and Metabolism

The elimination half-life varies depending on the dosing regimen:

- Single Dose: Approximately 5.5 hours

- Repeated Dosing: Terminal half-life extends to 15-20 hours after multiple administrations .

Asimadoline is primarily metabolized by cytochrome P450 enzymes (CYP2C9, CYP2C19, CYP2D6, and CYP3A4), with metabolites excreted mainly through feces . Notably, drug-drug interactions have been observed when co-administered with CYP3A4 inhibitors like ketoconazole, leading to increased plasma concentrations of asimadoline .

Irritable Bowel Syndrome (IBS)

Asimadoline has been investigated for its efficacy in treating IBS. Clinical trials have shown that it can significantly reduce abdominal pain and discomfort associated with this condition. Its mechanism involves modulating visceral pain pathways without the CNS-related side effects typical of other opioid therapies.

Case Study: Efficacy in IBS

A clinical trial involving patients with IBS demonstrated that asimadoline significantly improved symptoms compared to placebo. Patients receiving a dosage of 0.5 mg twice daily reported a marked decrease in pain severity and frequency over a treatment period of 12 weeks .

Other Potential Uses

Research has also explored the use of asimadoline in managing pruritus and postoperative ileus due to its peripheral action on KOR .

Adverse Effects

While generally well-tolerated, asimadoline can cause side effects such as diarrhea, nausea, headache, and fatigue. Importantly, the absence of CNS penetration limits the risk of psychotomimetic effects associated with other opioid treatments .

Propiedades

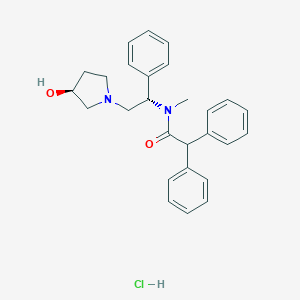

IUPAC Name |

N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O2.ClH/c1-28(25(21-11-5-2-6-12-21)20-29-18-17-24(30)19-29)27(31)26(22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-16,24-26,30H,17-20H2,1H3;1H/t24-,25+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJSLABTEURMBF-CLSOAGJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H](CN1CC[C@@H](C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171820 | |

| Record name | Asimadoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185951-07-9 | |

| Record name | Asimadoline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185951079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asimadoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASIMADOLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVM35SB81P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.